Cubane-1-carboxylic Acid
Overview
Description
Cubane-1-carboxylic acid is a derivative of cubane, a highly strained hydrocarbon with a cubic structure. The cubane system was first synthesized by Philip Eaton and Tom Cole in 1964 . This compound is notable for its unique cubic structure, which imparts significant strain energy and reactivity to the molecule.
Mechanism of Action
Target of Action
Cubane-1-carboxylic Acid, like other cubane derivatives, is a highly symmetric cubic cage structure having carbon atoms at the vertices of a cube
Mode of Action
It’s known that the cubane system is of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry .
Biochemical Pathways
Cubane derivatives have been shown to undergo various chemical reactions, including oxidative decarboxylative ether formation (hofer–moest reaction) . This reaction involves the conversion of carboxylic acids to ethers, which could potentially affect various biochemical pathways.
Pharmacokinetics
It’s known that cubane and its derivatives are highly reactive due to the highly strained bonds, which could potentially influence its bioavailability .
Result of Action
The highly strained cubane system is known to be of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry . The 90-degree bonding angle of the carbon atoms in cubane means that the bonds are highly strained, which could potentially lead to high reactivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the electrochemical functionalization of cubane by oxidative decarboxylative ether formation (Hofer–Moest reaction) was demonstrated under mild conditions compatible with the presence of other oxidizable functional groups . The use of flow electrochemical conditions allows straightforward upscaling .
Biochemical Analysis
Biochemical Properties
Cubane-1-carboxylic acid plays a role in various biochemical reactions due to its highly strained structure, which imparts unique reactivity. In biochemical systems, this compound can interact with enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo oxidative decarboxylation reactions, which are catalyzed by specific enzymes. These interactions often involve the formation of reactive intermediates that can further participate in biochemical pathways . The rigid structure of this compound also allows it to act as a scaffold for the development of enzyme inhibitors or activators, influencing various biochemical processes.
Cellular Effects
This compound can affect various types of cells and cellular processes. Its unique structure allows it to interact with cell membranes and intracellular components, potentially influencing cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of key metabolites . Additionally, its interactions with cellular proteins can impact gene expression, either upregulating or downregulating specific genes, thereby affecting cellular functions and processes.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules and modulate their activity. The highly strained structure of this compound allows it to form stable complexes with enzymes and proteins, leading to either inhibition or activation of their functions . For example, this compound can inhibit the activity of enzymes involved in oxidative decarboxylation, thereby affecting metabolic pathways. Additionally, its interactions with transcription factors can lead to changes in gene expression, influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors such as light and heat . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function and metabolism. At higher doses, it can cause significant changes in enzyme activity, gene expression, and cellular processes . Toxic or adverse effects have been observed at very high doses, including cellular damage and disruption of normal metabolic pathways. These dosage-dependent effects are crucial for understanding the potential therapeutic applications and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can undergo oxidative decarboxylation, leading to the formation of reactive intermediates that participate in further biochemical reactions The presence of this compound can also affect metabolic flux, altering the levels of key metabolites and influencing overall metabolic activity
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cell membranes and its localization within different cellular compartments . The distribution of this compound can impact its activity and function, as its presence in specific cellular regions can influence local biochemical processes. Additionally, the accumulation of this compound in certain tissues may have implications for its therapeutic use and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize within certain organelles, such as mitochondria and the endoplasmic reticulum, where it can interact with enzymes and other biomolecules The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cubane-1-carboxylic acid typically begins with the formation of cubane itself. The original synthesis involves the reaction of 2-cyclopentenone with N-bromosuccinimide to form an allylic bromide, followed by further bromination and elimination reactions to yield bromocyclopentadienone . This intermediate undergoes a Diels-Alder dimerization, followed by a series of photochemical and rearrangement reactions to form cubane . The carboxylic acid group can then be introduced through various functionalization reactions, such as the Favorskii rearrangement .
Industrial Production Methods: Industrial production of this compound has been scaled up and is now conducted in small pilot plants. Companies like Fluorochem in California and EniChem Synthesis in Milan produce this compound in multi-kilogram batches . The process involves optimizing the reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Cubane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide .
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes. Typical reducing agents include lithium aluminum hydride and sodium borohydride .
Substitution: this compound can undergo substitution reactions, where the carboxylic acid group is replaced by other functional groups. For example, the Hofer-Moest reaction can convert the carboxylic acid to alkoxy cubanes under flow conditions .
Major Products: The major products formed from these reactions include various substituted cubanes, such as alkoxy cubanes, iodocubanes, and nitrocubanes .
Scientific Research Applications
Cubane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a scaffold for the synthesis of complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel materials .
Biology: In biology, cubane derivatives are investigated for their potential as bioisosteres for benzene rings. This can lead to the development of new drugs with improved pharmacokinetic properties .
Medicine: In medicine, this compound and its derivatives are explored for their potential as high-energy materials and explosives.
Industry: In industry, this compound is used in the production of high-performance polymers and materials. Its rigid structure imparts desirable mechanical properties to these materials .
Comparison with Similar Compounds
Cubane-1-carboxylic acid can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Bicyclo[1.1.1]pentane is another highly strained hydrocarbon with a similar cubic structure. it has a different arrangement of carbon atoms and exhibits different reactivity and properties .
Bicyclo[2.2.2]octane: Bicyclo[2.2.2]octane is a less strained hydrocarbon with a more flexible structure. It is less reactive compared to cubane and its derivatives .
Dodecahedrane: Dodecahedrane is another platonic hydrocarbon with a highly symmetric structure. It shares some properties with cubane but has a different arrangement of carbon atoms and bonds .
This compound is unique due to its high strain energy, reactivity, and potential applications in various fields. Its cubic structure sets it apart from other hydrocarbons and makes it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
cubane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-8(11)9-5-2-1-3(5)7(9)4(1)6(2)9/h1-7H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBIDTXRBMYRGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1C5C2C3C45C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451172 | |
Record name | carboxycubane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53578-15-7 | |
Record name | Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53578-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | carboxycubane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cubane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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